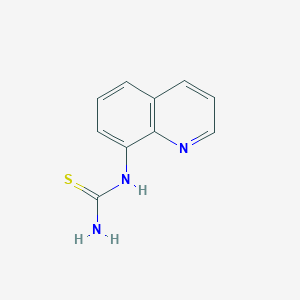

N-(8-quinolinyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(8-quinolinyl)thiourea is an organosulfur compound with the molecular formula C10H9N3S. It is a derivative of thiourea, where one of the nitrogen atoms is bonded to an 8-quinolinyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(8-quinolinyl)thiourea can be synthesized through the reaction of 8-aminoquinoline with thiocarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

N-(8-quinolinyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiourea derivatives

Applications De Recherche Scientifique

N-(8-quinolinyl)thiourea is synthesized from 8-hydroxyquinoline and thiourea, often through a condensation reaction. The resulting compound exhibits significant biological activities, particularly in antibacterial and anticancer applications.

Antibacterial Activity

Research has demonstrated that derivatives of this compound, particularly those that form metal complexes, possess potent antibacterial properties. For instance, studies have shown that metal complexes of this compound exhibit good inhibition against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The activity of these complexes often surpasses that of standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 20 | |

| Cu(II) Complex | E. coli | 24 | |

| Co(II) Complex | P. aeruginosa | 22 |

Anticancer Properties

This compound has also shown promise as an anticancer agent. Studies indicate that it induces apoptosis in various cancer cell lines, including colon cancer and leukemia cells. The compound's mechanism involves the activation of pro-apoptotic pathways, leading to significant reductions in cell viability at low concentrations (IC50 values ranging from 1.5 to 10 µM) .

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | SW480 (Colon Cancer) | 5.0 | Apoptosis induction |

| This compound | K-562 (Leukemia) | 6.0 | Apoptosis induction |

| Dichloro derivative | SW620 (Colon Cancer) | 1.5 | Apoptosis induction |

Material Science Applications

Beyond biological applications, this compound and its derivatives are being explored in materials science. They serve as potential chemosensors for detecting metal ions due to their ability to form stable complexes with various metals . Additionally, their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs).

Mécanisme D'action

The mechanism of action of N-(8-quinolinyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methylthiourea

- N,N-dimethylthiourea

- N,N,N’,N’-tetramethylthiourea

Uniqueness

N-(8-quinolinyl)thiourea is unique due to the presence of the 8-quinolinyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound with enhanced reactivity and selectivity in various chemical reactions compared to its simpler counterparts .

Activité Biologique

N-(8-quinolinyl)thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is derived from the quinoline framework, which is known for its pharmacological significance. The synthesis typically involves the reaction of 8-aminoquinoline with thiocarbamide or thiourea derivatives. The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound and its derivatives. A notable study demonstrated that quinoline-based compounds exhibit significant antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus . The mechanism involves the perturbation of ion homeostasis, which enhances the susceptibility of bacteria to existing antibiotics.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL | |

| Derivative A | Escherichia coli | 15 µg/mL | |

| Derivative B | Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies reported that it induces apoptosis in various cancer cell lines, including colon cancer (SW480, SW620) and leukemia (K-562). The compound exhibited IC50 values less than 10 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| SW480 | <10 | Induction of late apoptosis | |

| SW620 | <10 | Inhibition of IL-6 secretion | |

| K-562 | <10 | Pro-apoptotic activity |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. It was found to effectively scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with cancer and other diseases.

Table 3: Antioxidant Activity Assays

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Antibacterial Resistance : A study involving a combination of this compound with traditional antibiotics showed enhanced efficacy against methicillin-resistant S. aureus, suggesting its potential role in overcoming antibiotic resistance .

- Cancer Treatment Trials : Clinical trials are underway to evaluate the effectiveness of thiourea derivatives in combination therapies for advanced cancers, focusing on their ability to sensitize tumors to conventional treatments while minimizing side effects .

Propriétés

IUPAC Name |

quinolin-8-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTWSXFODBCVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363210 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104222-20-0 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.